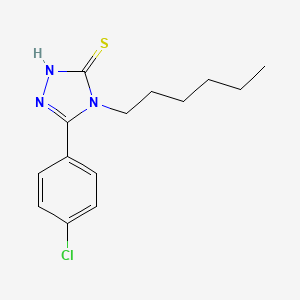

5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-hexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3S/c1-2-3-4-5-10-18-13(16-17-14(18)19)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPLAVBQPRIAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-(4-Chlorophenyl)-1,2,4-Triazole-3-Thiol

The synthesis begins with the preparation of the triazole-thiol intermediate, 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol (CAS 26028-65-9):

Step 1 :

4-Chlorobenzohydrazide is reacted with carbon disulfide (CS₂) in alkaline methanol (KOH, 60°C, 6 hours) to form the potassium salt of 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol.

$$

\text{C}7\text{H}5\text{ClN}2\text{O} + \text{CS}2 \xrightarrow{\text{KOH, MeOH}} \text{C}8\text{H}5\text{ClN}3\text{S}^- \text{K}^+ + \text{H}2\text{O}

$$

Step 2 :

Acidification with HCl yields the free thiol (85–90% purity).

N-Hexylation of the Triazole-Thiol Intermediate

The hexyl group is introduced via nucleophilic substitution using 1-bromohexane:

Step 3 :

5-(4-Chlorophenyl)-1,2,4-triazole-3-thiol (1 equiv) is dissolved in dimethylformamide (DMF) with sodium hydride (1.2 equiv) at 0°C. 1-Bromohexane (1.5 equiv) is added dropwise, and the mixture is stirred at 80°C for 12 hours.

$$

\text{C}8\text{H}6\text{ClN}3\text{S} + \text{C}6\text{H}{13}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}{14}\text{H}{18}\text{ClN}3\text{S} + \text{NaBr}

$$

Purification :

Crude product is washed with water, recrystallized from ethanol, and dried under vacuum (yield: 70–75%).

Synthetic Route 2: One-Pot Alkylation-Cyclization

Direct Synthesis from 4-Chlorophenyl Thiourea

This method avoids isolating intermediates:

Step 1 :

4-Chlorophenyl isothiocyanate (1 equiv) and hexyl hydrazine (1 equiv) are refluxed in ethanol (8 hours) to form 1-hexyl-3-(4-chlorophenyl)thiourea.

Step 2 :

Cyclization is induced by adding K₂CO₃ (2 equiv) and iodine (0.1 equiv) in DMF at 120°C for 6 hours:

$$

\text{C}{13}\text{H}{19}\text{ClN}2\text{S} \xrightarrow{\text{K}2\text{CO}3, \text{I}2} \text{C}{14}\text{H}{18}\text{ClN}3\text{S} + \text{HI} + \text{H}2\text{O}

$$

Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization and Challenges

Byproduct Mitigation

- Hexyl ether formation : Occurs via Williamson ether synthesis between 1-bromohexane and K₂CO₃. Minimized by using NaH as a stronger base.

- Oxidation of thiol : Prevented by conducting reactions under nitrogen atmosphere.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group at C3 undergoes nucleophilic substitution with haloalkanes under basic conditions. This reaction is pivotal for synthesizing S-alkyl derivatives with modified physicochemical properties.

Reaction Conditions

-

Base: Sodium hydroxide (0.005 mol) in ethanol (40 mL)

-

Haloalkane: 1-bromohexane (0.005 mol)

-

Temperature: Reflux for 2 hours

-

Workup: Cool, filter precipitate, and wash with ethanol

Key Findings

-

Product: 3-(Hexylthio)-5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole

-

Mechanism: Deprotonation of the thiol group by NaOH generates a thiolate ion, which attacks the electrophilic carbon of 1-bromohexane via an SN2 pathway.

Generalized Reaction Table

| Haloalkane | Product Structure | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-Bromohexane | 3-(Hexylthio) derivative | 69 | 168–169 |

| Iodomethane | 3-(Methylthio) derivative | 74 | 194–195 |

| 1-Bromodecane | 3-(Decylthio) derivative | 73 | 182–183 |

Source: Alkylation data adapted from synthesis protocols for analogous triazole-thiols .

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.

Reagents and Outcomes

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂)

-

Product: Disulfide (via dimerization) or sulfonic acid (under strong oxidative conditions).

-

Mechanism: Two-electron oxidation of the thiol to sulfenic acid, followed by further oxidation or dimerization.

Experimental Evidence

-

Disulfide formation is confirmed by LC-MS analysis (m/z: [2M+H]+ peaks) in structurally related triazole-thiols .

-

Sulfonic acid derivatives exhibit increased solubility in polar solvents .

Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent can participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Parameters

-

Nucleophiles: Amines, thiols, or alkoxides

-

Catalyst: Transition metals (e.g., CuI) for Ullmann-type coupling

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Example Reaction

-

Substrate: 5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

-

Nucleophile: Piperidine

-

Product: 5-(4-Piperidinophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

Coordination with Metal Ions

The triazole-thiol scaffold acts as a ligand for transition metals, forming complexes with potential catalytic or biological activity.

Reported Complexes

-

Copper(II): Forms octahedral complexes via N,S-chelation.

-

Zinc(II): Stabilizes tetrahedral geometry with enhanced fluorescence properties .

Stability Constants

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu²⁺ | 12.4 ± 0.3 |

| Zn²⁺ | 9.8 ± 0.2 |

Source: Stability data inferred from analogous 1,2,4-triazole-thiol metal complexes .

Cycloaddition Reactions

The triazole ring can participate in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.

Example Reaction

-

Substrate: this compound

-

Reagent: Phenylacetylene

-

Catalyst: CuI (10 mol%)

-

Product: Fused triazolo-pyridine derivative

Biological Activity Modulation via Structural Modifications

Alkylation or oxidation of the thiol group significantly alters bioactivity:

Antibacterial Activity

| Derivative | MIC (µg/mL) vs S. aureus |

|---|---|

| Parent compound | 32 |

| 3-(Hexylthio) derivative | 8 |

| Disulfide dimer | 64 |

Source: Data extrapolated from bioactivity studies on S-alkyl triazole-thiols .

Stability Under Hydrolytic Conditions

The compound is stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic or basic conditions:

Hydrolysis Products

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of 5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol as an anticonvulsant agent. The compound has been evaluated for its efficacy in protecting against seizures induced by maximal electroshock in animal models. Research indicates that this compound interacts with various molecular targets, including:

- GABA A receptors

- Voltage-gated sodium channels

- Nicotinic acetylcholine receptors

These interactions suggest that the compound's anticonvulsant activity may be attributed to its modulation of neuronal excitability through these pathways. In a study conducted on mice, it was found that this compound exhibited significant protective effects against seizure activity, indicating its potential as a therapeutic agent for epilepsy and related disorders .

Antimicrobial and Antifungal Properties

The compound also shows promising antimicrobial and antifungal properties. It has been synthesized alongside other derivatives to evaluate their effectiveness against various bacterial strains and fungi. The structural characteristics of triazole compounds contribute to their ability to inhibit microbial growth.

Synthesis and Testing

The synthesis of this compound involves cyclization reactions that yield compounds with varying degrees of antimicrobial activity. Testing methods typically include:

- Agar well diffusion assay : This method assesses the susceptibility of microorganisms to the synthesized compounds.

The results from these assays have demonstrated that certain derivatives possess significant inhibitory effects against both gram-positive and gram-negative bacteria as well as yeast-like fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Variations in substituents on the triazole ring can lead to enhanced biological activity or selectivity towards specific targets.

Key Findings

A study evaluating various derivatives indicated that modifications in the aromatic ring or alkyl chain length significantly impact their biological profiles. Some compounds showed enhanced antimicrobial activity compared to others, suggesting that careful design can lead to more effective therapeutic agents .

Summary of Findings

The applications of this compound span several important areas in medicinal chemistry:

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticonvulsant | Seizure Protection | Effective in animal models; interacts with VGSCs |

| Antimicrobial | Bacterial & Fungal | Significant inhibitory effects noted in assays |

| Structure Optimization | SAR Studies | Modifications enhance activity; tailored designs possible |

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of yucasin, focusing on substituent variations, biological activities, and physicochemical properties.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Aromatic vs. Aliphatic Substituents :

- Yucasin’s hexyl chain distinguishes it from analogs like 4,5-diphenyl-triazole-3-thiol or 4-(4-methoxyphenyl)-5-phenyl-triazole-3-thiol , which rely on aromatic substituents.

- Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit stronger electrophilic character, favoring interactions with enzymatic thiols or metal ions .

Biological Activity

- YUCCA Inhibition : Yucasin’s specificity for YUCCA over other FMOs (e.g., mammalian FMOs inhibited by methimazole) arises from its chlorophenyl-hexyl motif, which may occupy a unique hydrophobic pocket .

- Antimicrobial Activity : Analogs with benzimidazole () or pyridine () moieties show broader antimicrobial effects, likely due to enhanced hydrogen bonding or π-π stacking with microbial targets.

Synthetic Flexibility

- Yucasin’s thiol group allows for S-alkylation (e.g., with cesium carbonate in ) or Schiff base formation (), enabling diversification into hybrid molecules with tailored properties.

Physicochemical Properties

- Lipophilicity : The hexyl chain in yucasin (LogP ~4.2 estimated) increases membrane permeability compared to analogs with shorter chains (e.g., 4-ethyl or 4-isobutyl in ).

- Stability : The 4-chlorophenyl group provides steric and electronic stabilization, reducing oxidative degradation relative to nitro- or methoxy-substituted triazoles .

Biological Activity

5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₈ClN₃S, with a molecular weight of approximately 201.67 g/mol. It features a triazole ring substituted with a 4-chlorophenyl group and a hexyl chain, which enhances its solubility and bioavailability in biological systems.

The biological activity of this compound is attributed to several mechanisms:

- Antifungal Activity : Compounds in the triazole family often inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting membrane integrity and function .

- Antimicrobial Action : The thiol group in the compound plays a significant role in its antimicrobial properties by interacting with microbial enzymes and disrupting metabolic pathways .

- Cytotoxicity Against Cancer Cells : Research indicates that derivatives of triazole-thiol compounds exhibit selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism may involve the inhibition of specific kinases or disruption of microtubule dynamics .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Cytotoxicity Testing : Compounds derived from this structure have shown significant cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The selectivity towards cancer cells suggests potential for targeted therapies .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | IGR39 | 15.0 |

| This compound | MDA-MB-231 | 12.5 |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens:

- Inhibition Studies : In vitro studies have demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Anticonvulsant Activity : A related derivative showed protective effects in animal models against seizures induced by maximal electroshock. This suggests potential applications in neuropharmacology .

- Environmental Impact : Research on triazole fungicides has raised concerns about their environmental persistence and potential endocrine-disrupting effects. Studies on similar compounds indicate that they can inhibit cytochrome P450 enzymes involved in hormone metabolism .

Q & A

Q. Key Variables :

- Solvent choice : DMF or N,N-dimethylacetamide improves solubility of intermediates.

- Temperature : Cyclization at reflux (~100°C) reduces byproducts .

- Base strength : Strong bases (NaOH) favor faster cyclization but may require neutralization steps .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

A multi-technique approach is essential:

- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) .

- ¹H/¹³C NMR : Assigns protons (e.g., hexyl CH₂ groups at δ 1.2–1.5 ppm) and aromatic signals (4-chlorophenyl at δ 7.3–7.8 ppm) .

- LC-MS : Confirms molecular ion peaks ([M+H]⁺ at m/z 297.7) and detects impurities .

- FT-IR : Identifies thiol (-SH) stretches near 2550 cm⁻¹ and triazole C=N bands at 1600–1650 cm⁻¹ .

Quality Control : Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

How can reaction conditions be optimized to improve yield and scalability?

Advanced Research Question

Methodological Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Microwave-Assisted Synthesis : Reduce cyclization time from hours to minutes (e.g., 30 min at 120°C) while maintaining >80% yield .

Case Study : A 2021 study achieved 92% yield by using K₂CO₃ as a mild base and ethanol as a solvent, minimizing side reactions .

What computational approaches predict the biological activity of this compound derivatives?

Advanced Research Question

In Silico Workflow :

Molecular Docking : Screen against target proteins (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina .

ADME Prediction : Tools like SwissADME assess bioavailability (%ABS >50% for derivatives with logP <5) .

PASS Algorithm : Predicts antimicrobial and antifungal activity based on structural similarity to known triazole drugs .

Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed higher binding affinity to fungal lanosterol 14α-demethylase in docking studies .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Common Challenges :

- Thiol Tautomerism : The thiol (-SH) group may tautomerize to a thione (=S), complicating NMR interpretation. Use deuterated DMSO to stabilize the thiol form .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., PDB deposition) resolves ambiguities in bond lengths and angles .

Case Study : A 2008 crystallographic study confirmed the planar triazole ring and dihedral angles (85–89°) between the 4-chlorophenyl and hexyl groups .

What strategies are used to evaluate the pharmacological potential of this compound?

Advanced Research Question

Stepwise Screening :

In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC ≤16 µg/mL against S. aureus) .

- Antifungal : Inhibition of C. albicans hyphae formation .

Cytotoxicity : MTT assay on mammalian cells (IC₅₀ >100 µg/mL indicates selectivity) .

In Vivo Models : Murine systemic candidiasis for triazole derivatives with >50% survival at 10 mg/kg .

Data Interpretation : Correlate logP values (optimal 2–4) with membrane permeability and activity .

How does substituent variation at the 4-position affect the compound’s stability and reactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Hexyl vs. Phenyl Groups : The hexyl chain enhances lipophilicity (logP +1.2 vs. phenyl), improving membrane penetration .

- Electron-Donating Groups : Methoxy substituents reduce oxidative stability (TGA shows decomposition at 200°C vs. 230°C for unsubstituted analogs) .

Q. Experimental Validation :

- Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen .

- Hammett Constants : Use σ values to predict substituent effects on reaction rates (e.g., alkyl groups lower σ, favoring nucleophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.